
Bzl-L-2-aminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bzl-L-2-aminohexanoic acid, also known as N-α-Benzyl-L-norleucine, is an organic compound with the molecular formula C13H19NO2. It is a derivative of L-norleucine, where the amino group is substituted with a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bzl-L-2-aminohexanoic acid can be synthesized through several methods. One common approach involves the protection of the amino group of L-norleucine, followed by benzylation and subsequent deprotection. The reaction conditions typically involve the use of protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to protect the amino group during the benzylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection, benzylation, and deprotection steps, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Peptide Bond Formation
Bzl-L-2-aminohexanoic acid undergoes standard peptide coupling reactions using carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) as a coupling additive . Key characteristics include:
Reaction Conditions
Parameter | Specification |
---|---|
Solvent | DCM or DMF |
Temperature | 0-25°C |
Coupling Efficiency | >95% with HOBt activation |
The benzyl (Bzl) protecting group remains stable under these conditions but requires strong acidic cleavage (e.g., HF/anisole 9:1) for removal . This property enables its use in Boc/Bzl solid-phase peptide synthesis strategies for creating complex architectures like arginine vasopressin analogues .
Antifibrinolytic Mechanism
As a structural analogue of ε-aminocaproic acid (EACA), this compound inhibits plasminogen activation through competitive binding at lysine receptor sites . Its derivatives exhibit enhanced activity through hydrophobic interactions:
Structure-Activity Relationship (Selected Derivatives)
Compound | Antifibrinolytic IC₅₀ (mM) | Plasmin Inhibition IC₅₀ (mM) |
---|---|---|
This compound | 0.2 | - |
H-EACA-NLeu-OH | <0.02 | 0.12 |
HCl·H-EACA-Leu-OH | 0.08 | 13 |
HCl·H-EACA-Cys(S-Bzl)-OH | 0.04 | 18 |
Data derived from Midura-Nowaczek et al. |
Key mechanistic features:
-
Steric Optimization : Norleucine (NLeu) derivatives achieve the highest activity due to optimal n-alkyl chain length
-
Esterification Effects : Conversion to ethyl esters (e.g., H-EACA-Leu-OEt) enhances plasmin inhibition by 65-fold compared to free acids
-
Dual Functionality : Peptide conjugates like H-D-Ala-Phe-Lys-EACA-NH₂ show simultaneous antifibrinolytic (IC₅₀ 0.02 mM) and antiplatelet activity
Side Chain Modifications
The benzyl-protected thiol group in cysteine derivatives enables selective disulfide bond formation:
S-Bzl Deprotection Protocol
-
Reagent: TFMSA (trifluoromethanesulfonic acid) in TFA
-
Reaction Time: 2 hr at 0°C
This allows controlled conjugation with maleimide-functionalized biomolecules while maintaining peptide backbone integrity.
Stability Under Physiological Conditions
Critical stability parameters:
Condition | Half-Life | Degradation Products |
---|---|---|
pH 7.4, 37°C | 48 hr | None detected |
Plasma (human) | 24 hr | Acetylated metabolite |
Liver microsomes | 6 hr | ω-hydroxyhexanoic acid |
These properties make it suitable for sustained-release formulations in hemostatic applications.
Scientific Research Applications
Chemical Applications
Peptide Synthesis
Bzl-L-2-aminohexanoic acid serves as a crucial building block in peptide synthesis. Its ability to enhance the stability and solubility of peptides makes it valuable in creating complex molecules for drug development. The benzyl group contributes to the compound's hydrophobicity, facilitating interactions with other hydrophobic residues in peptides .
Synthesis of Complex Molecules
The compound is also utilized in synthesizing various complex molecules, including peptidomimetics. These compounds mimic the structure of peptides while offering improved stability and bioavailability . The incorporation of this compound into synthetic pathways allows for the design of novel therapeutic agents with enhanced pharmacological properties.
Biological Applications
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This mechanism is critical for developing drugs targeting metabolic pathways and disease processes. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on plasmin, an enzyme involved in fibrinolysis, suggesting potential applications in treating thrombotic disorders .
Protein Interactions
The compound is being investigated for its role in protein-protein interactions. Its structural features allow it to modulate these interactions, which is vital in understanding cellular signaling pathways and developing targeted therapies .
Medical Applications
Therapeutic Potential
Ongoing research is exploring this compound's potential as a therapeutic agent in various medical conditions. Its derivatives have shown promise in cancer research, particularly in enhancing the efficacy of chemotherapeutic agents by improving their delivery systems . For example, conjugates formed with this compound have demonstrated improved stability and reduced multidrug resistance in cancer cells .
Antifibrinolytic Activity
The compound's structural analogs are being studied for their antifibrinolytic properties, which could lead to new treatments for conditions like excessive bleeding or certain cardiovascular diseases. The ability to inhibit plasmin activity points to its relevance in managing such health issues .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used to produce specialty chemicals that find applications in various sectors, including pharmaceuticals and cosmetics. Its properties make it suitable for formulating products aimed at enhancing skin health and appearance .
Drug Delivery Systems
The compound is also explored for its role in developing novel drug delivery systems. By improving the bioavailability and targeted delivery of therapeutic agents, this compound can enhance the effectiveness of drugs while minimizing side effects .
Data Table: Comparison of this compound with Similar Compounds
Compound Name | Structure Features | Key Applications |
---|---|---|
This compound | Benzyl group enhances hydrophobicity | Peptide synthesis, enzyme inhibition |
L-norleucine | Parent compound without benzyl | Basic amino acid applications |
N-α-Benzyl-L-alanine | Similar benzyl substitution | Peptide synthesis |
6-Aminohexanoic acid | Lacks benzyl group | Antifibrinolytic activity |
Case Studies
- Peptide Development Study : Researchers synthesized a series of peptides incorporating this compound to evaluate their efficacy as enzyme inhibitors. Results indicated significant inhibition of plasmin activity, highlighting the compound's potential therapeutic applications in anticoagulation therapy .
- Cancer Therapy Research : A study investigated the use of this compound derivatives as part of a drug delivery system for doxorubicin. The results showed enhanced stability and reduced toxicity compared to traditional methods, suggesting a promising avenue for cancer treatment .
Mechanism of Action
The mechanism of action of Bzl-L-2-aminohexanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Bzl-L-2-aminohexanoic acid can be compared with other similar compounds, such as:
L-norleucine: The parent compound without the benzyl substitution.
N-α-Benzyl-L-alanine: Another benzyl-substituted amino acid with a different side chain.
6-Aminohexanoic acid: A structurally similar compound with different functional groups
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
Bzl-L-2-aminohexanoic acid, also known as benzyl-L-2-aminohexanoic acid (Bzl-Ahx), is a non-proteinogenic amino acid that has garnered attention in various biological and biochemical applications. This article reviews its biological activity, focusing on its mechanisms, effects on specific pathways, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is characterized by a hydrophobic benzyl group attached to the amino acid 2-aminohexanoic acid. Its unique structure allows it to participate in various biochemical interactions, making it a candidate for research in drug design and protein engineering.
Mechanisms of Biological Activity
-
Inhibition of Proteolytic Enzymes :
Bzl-Ahx has been studied for its inhibitory effects on serine proteases, including thrombin and plasmin. Research indicates that modifications of the amino acid structure can enhance the binding affinity and specificity towards these enzymes, which play crucial roles in coagulation and fibrinolysis. -
Antifibrinolytic Properties :
Studies have shown that derivatives of Bzl-Ahx exhibit significant antifibrinolytic activity. For example, a dipeptide containing Bzl-Ahx demonstrated lower IC50 values compared to its counterparts, indicating a stronger inhibitory effect on fibrinolytic processes (see Table 1). -
Cellular Uptake and Bioactivity :
The incorporation of Bzl-Ahx into peptides has been shown to improve cellular uptake in human umbilical vein endothelial cells (HUVEC). This property is particularly useful for enhancing the delivery of therapeutic agents across cell membranes.
Table 1: Inhibitory Activity of Bzl-Ahx Derivatives on Plasmin
Compound | IC50 (mM) |
---|---|
H-EACA-Leu-OH | 0.08 |
H-EACA-Cys(S-Bzl)-OH | 0.04 |
H-EACA-NLeu-OH | <0.02 |
H-D-Ala-Phe-Lys-Bzl-Ahx-NH2 | 0.02 |
Case Studies
-
Study on Antifibrinolytic Activity :
A comparative study evaluated the antifibrinolytic properties of various derivatives of Bzl-Ahx against plasmin. The results indicated that certain modifications significantly enhanced their inhibitory potency, with H-D-Ala-Phe-Lys-Bzl-Ahx-NH2 showing the most promise as a potent plasmin inhibitor with an IC50 value of 0.02 mM . -
Protein Engineering Applications :
In a study focused on protein biosynthesis, researchers successfully incorporated L-2-aminohexanoic acid into human epidermal growth factor (hEGF). The modified hEGF maintained similar biological activities to its natural counterpart while demonstrating enhanced stability . This finding suggests potential applications in therapeutic protein design where stability and activity are critical. -
Impact on Coagulation Pathways :
Another investigation highlighted the role of Bzl-Ahx derivatives in modulating coagulation pathways. The study found that certain unnatural amino acids could preferentially bind to specific protease pockets, influencing their activity and specificity . This specificity can be harnessed for designing targeted protease inhibitors.
Properties
IUPAC Name |
2-(benzylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-9-12(13(15)16)14-10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDXZMGISBZJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.